molecular formula C11H15BBrNO2 B14068464 (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid

(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14068464
M. Wt: 283.96 g/mol
InChI Key: LYVQIRMZOUQADZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The phenyl ring is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide.

    Piperidine Substitution: The brominated phenyl compound undergoes a nucleophilic substitution reaction with piperidine to introduce the piperidin-4-yl group.

    Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)boronic acid: Lacks the piperidine ring, making it less versatile in certain applications.

    (3-Bromopyridin-5-yl)boronic acid: Contains a pyridine ring instead of a phenyl ring, which can alter its reactivity and binding properties.

    (4-Bromo-3-pyridyl)boronic acid: Similar to (3-Bromopyridin-5-yl)boronic acid but with different substitution patterns.

Uniqueness

(3-Bromo-5-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a piperidine ring on the phenyl ring. This combination provides a unique set of reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15BBrNO2

Molecular Weight

283.96 g/mol

IUPAC Name

(3-bromo-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BBrNO2/c13-11-6-9(5-10(7-11)12(15)16)8-1-3-14-4-2-8/h5-8,14-16H,1-4H2

InChI Key

LYVQIRMZOUQADZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C2CCNCC2)(O)O

Origin of Product

United States

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